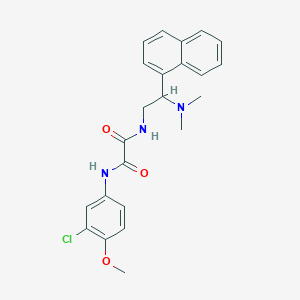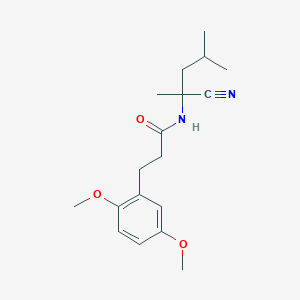
N-(1-cyano-1,3-dimethylbutyl)-3-(2,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,3-dimethylbutyl)-3-(2,5-dimethoxyphenyl)propanamide (commonly known as U-47700) is a synthetic opioid that has gained significant attention in recent years due to its potent analgesic effects. This compound was first synthesized in the 1970s by Upjohn, a pharmaceutical company, as part of their research into the development of new pain medications. Since then, U-47700 has been studied extensively for its potential use in the treatment of chronic pain and other medical conditions.
Mécanisme D'action
U-47700 acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids on pain perception. When U-47700 binds to this receptor, it activates a cascade of signaling pathways that ultimately result in the inhibition of pain signals in the brain. This mechanism of action is similar to that of other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
U-47700 has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its analgesic effects, U-47700 has been found to have sedative and anxiolytic effects, as well as the potential to induce respiratory depression at high doses. U-47700 has also been shown to have a high affinity for the mu-opioid receptor, which may contribute to its potent analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of U-47700 is its potency, which allows for the use of lower doses in animal studies. Additionally, U-47700 has a longer duration of action than other opioids, which may make it a useful medication for the treatment of chronic pain. However, U-47700 has also been found to have a high potential for abuse and dependence, which may limit its usefulness as a pain medication.
Orientations Futures
There are several potential future directions for research on U-47700. One area of interest is the development of new pain medications based on the structure of U-47700. Additionally, further research is needed to better understand the potential risks associated with U-47700, particularly with regard to its potential for abuse and dependence. Finally, studies are needed to determine the safety and efficacy of U-47700 in human clinical trials, which will be critical for determining its potential use as a pain medication.
Méthodes De Synthèse
The synthesis of U-47700 involves the reaction of 3,4-dichloro-N-(1-cyano-1,3-dimethylbutyl)benzamide with 2,5-dimethoxyphenylmagnesium bromide in the presence of a palladium catalyst. The resulting compound is then hydrolyzed to yield U-47700. This synthesis method has been well-documented in the scientific literature and has been replicated by several research groups.
Applications De Recherche Scientifique
U-47700 has been extensively studied for its potential use as a pain medication. In animal studies, U-47700 has been shown to be a potent analgesic, with a similar efficacy to other opioids such as morphine. Additionally, U-47700 has been found to have a longer duration of action than other opioids, making it a potentially useful medication for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(2,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)11-18(3,12-19)20-17(21)9-6-14-10-15(22-4)7-8-16(14)23-5/h7-8,10,13H,6,9,11H2,1-5H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBAGKFEUSKEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(2,5-dimethoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
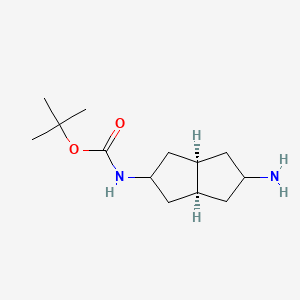
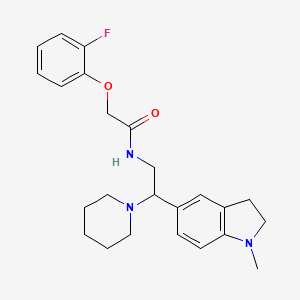
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
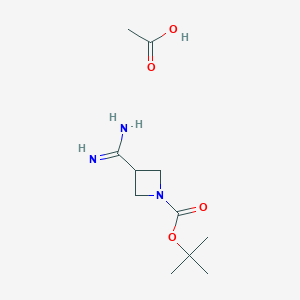

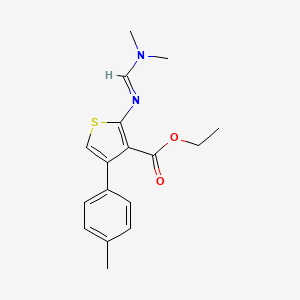
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)


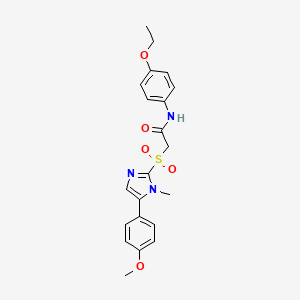
![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)
